Chlorothalonil-13C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

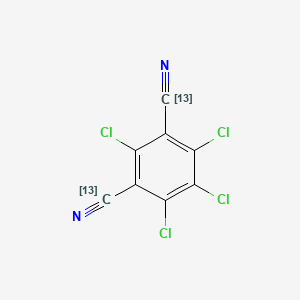

クロロタロニル-13C2は、主に広域スペクトル殺菌剤として使用される有機化合物であるクロロタロニルの標識バージョンです。 クロロタロニル-13C2は、特にクロロタロニルの挙動をさまざまな環境で追跡および研究するために、炭素-13同位体で特別に標識されています .

準備方法

合成経路と反応条件

クロロタロニルの調製には、m-フタロニトリル、窒素、塩素、および特別なアンモ酸化触媒の使用が含まれます。このプロセスでは、流動床技術と固定床技術が使用されます。反応条件には、280°C〜300°Cの温度範囲と0.05〜0.08 MPaの圧力範囲が含まれます。 使用される触媒は特別なアンモ酸化触媒であり、反応時間は約1時間です .

工業生産方法

クロロタロニルの工業生産は、同様の方法に従い、高い収率と製品純度を確保するために、流動床技術と固定床技術が使用されます。 このプロセスは、環境汚染を最小限に抑え、原料の利用を最大限にするように設計されています .

化学反応の分析

反応の種類

クロロタロニルは、次のものを含むさまざまな化学反応を受けます。

酸化: クロロタロニルは、酸化されてさまざまな代謝産物を形成することができます。

還元: 還元反応は、塩素化の少ない化合物の形成につながる可能性があります。

置換: クロロタロニルは、特に求核剤との置換反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 条件は、特定の反応によって異なりますが、一般的には制御された温度とpHレベルが含まれます .

形成された主要な製品

これらの反応から形成される主要な製品には、4-ヒドロキシクロロタロニルなどのさまざまな塩素化および非塩素化代謝産物があります .

科学研究の応用

クロロタロニル-13C2は、その標識炭素-13同位体のために、科学研究で広く使用されています。その用途の一部を次に示します。

化学: クロロタロニルの挙動をさまざまな化学反応で追跡および研究するために使用されます。

生物学: クロロタロニルの生物系への影響、特に土壌微生物や酵素活性への影響を研究するために使用されます

科学的研究の応用

Chlorothalonil-13C2 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:

Chemistry: Used in tracing and studying the behavior of Chlorothalonil in different chemical reactions.

Biology: Employed in studying the effects of Chlorothalonil on biological systems, including its impact on soil microorganisms and enzyme activities

作用機序

クロロタロニルは、グルタチオンと反応して、塩酸が脱離したグルタチオン付加体を形成することにより、その効果を発揮します。 この反応は、細胞内グルタチオンを枯渇させ、グリセルアルデヒド3-リン酸脱水素酵素と結合することによって解糖系を阻害し、細胞死につながります .

類似の化合物との比較

クロロタロニル-13C2は、その炭素-13標識により、詳細な追跡と研究が可能になるため、ユニークです。類似の化合物には次のものがあります。

- ベンゾニトリル

- ヘキサクロロベンゼン

- ジクロロベンゼン

- クロロベンゼン

これらの化合物 は、類似の化学構造と特性を共有していますが、研究にとってクロロタロニル-13C2を有益にする特定の標識がありません .

類似化合物との比較

Chlorothalonil-13C2 is unique due to its carbon-13 labeling, which allows for detailed tracing and study. Similar compounds include:

- Benzonitrile

- Hexachlorobenzene

- Dichlorobenzene

- Chlorobenzene

These compounds share similar chemical structures and properties but lack the specific labeling that makes this compound valuable for research .

特性

分子式 |

C8Cl4N2 |

|---|---|

分子量 |

267.9 g/mol |

IUPAC名 |

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |

InChIキー |

CRQQGFGUEAVUIL-ZDOIIHCHSA-N |

異性体SMILES |

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |

正規SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。